molecular formula C16H23NO3S B7922289 4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester

4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922289
M. Wt: 309.4 g/mol
InChI Key: MKLSPHUMOPIAGD-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a hydroxyethyl group, and a benzyl ester, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl group and the sulfanylmethyl group. The final step involves esterification with benzyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce a primary alcohol.

Scientific Research Applications

4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The sulfanylmethyl group may participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)-piperidine-1-carboxylic acid benzyl ester
  • 4-(2-Sulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester
  • 4-(2-Hydroxyethyl)-piperidine-1-carboxylic acid methyl ester

Uniqueness

4-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of both hydroxyethyl and sulfanylmethyl groups, which provide a combination of reactivity and biological activity not found in similar compounds. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

benzyl 4-(2-hydroxyethylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-10-11-21-13-15-6-8-17(9-7-15)16(19)20-12-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLSPHUMOPIAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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